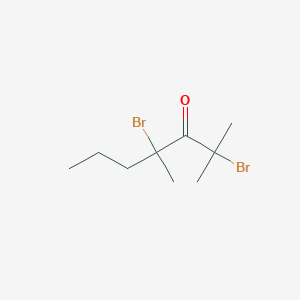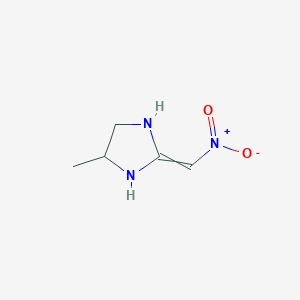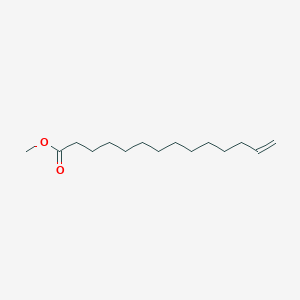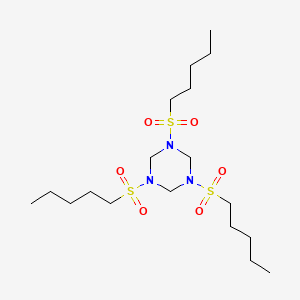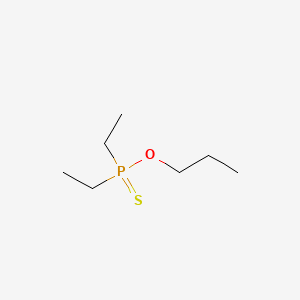
Phosphinothioic acid, diethyl-, O-propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinothioic acid, diethyl-, O-propyl ester is an organophosphorus compound with the molecular formula C₇H₁₇OPS and a molecular weight of 180.248 g/mol . This compound is characterized by the presence of a phosphinothioic acid group, which is bonded to diethyl and O-propyl ester groups. It is commonly used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphinothioic acid, diethyl-, O-propyl ester can be synthesized through nucleophilic acyl substitution reactions. One common method involves the reaction of phosphinothioic acid with diethyl and O-propyl alcohols under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize acid chlorides and alcohols in the presence of catalysts to achieve high yields. The reaction conditions are optimized to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinothioic acid, diethyl-, O-propyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted esters. The specific products depend on the reaction conditions and the reagents used .
Applications De Recherche Scientifique
Phosphinothioic acid, diethyl-, O-propyl ester has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of pesticides, flame retardants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphinothioic acid, diethyl-, O-propyl ester involves its interaction with molecular targets through its phosphinothioic acid group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s ester groups also play a role in its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Phosphinothioic acid, diethyl-, O-propyl ester can be compared with other similar compounds, such as:
Phosphorodithioic acid, O,O-diethyl ester: This compound has a similar structure but contains a dithioic acid group instead of a thioic acid group.
Phosphinothioic acid, diethyl-, O-ethyl ester: This compound differs by having an ethyl group instead of a propyl group.
The uniqueness of this compound lies in its specific ester group, which influences its reactivity and applications in various fields.
Propriétés
Numéro CAS |
54867-58-2 |
|---|---|
Formule moléculaire |
C7H17OPS |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
diethyl-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17OPS/c1-4-7-8-9(10,5-2)6-3/h4-7H2,1-3H3 |
Clé InChI |
PRDTZRKFZATRQL-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=S)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)


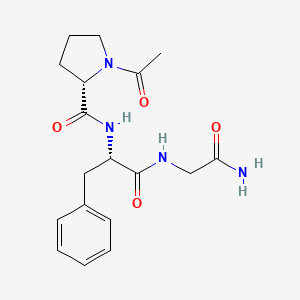
![2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14642441.png)
